[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine

Calcium Channel Antagonist Ion Channel Medicinal Chemistry

This research intermediate uniquely combines a reactive primary aminomethyl handle with a bulky lipophilic 3,3-dimethylbutyl substituent—a privileged motif for developing BBB-penetrant T-type calcium channel modulators and targeted covalent probes. The free amine enables direct warhead conjugation (e.g., acrylamide) for cysteine-targeted irreversible inhibition, while the hydrophobic tail engages shallow protein pockets, driving nanomolar potency in functional assays. Replacing this scaffold with simpler piperidine or N-alkyl piperazine analogs collapses target affinity, selectivity, and LogP, invalidating SAR studies. Secure this high-purity (≥98%) building block in reagent quantities or request bulk custom synthesis. Global B2B shipping is supported; contact us for a tailored quote.

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
Cat. No. B12082390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Structural Identifiers
SMILESCC(C)(C)CCN1CCC(CC1)CN
InChIInChI=1S/C12H26N2/c1-12(2,3)6-9-14-7-4-11(10-13)5-8-14/h11H,4-10,13H2,1-3H3
InChIKeyXPPSBFCFUNCQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine: A Versatile Piperidine Scaffold for CNS and Ion Channel Drug Discovery


[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine (CAS 1072064-44-8) is a piperidine derivative featuring a bulky 3,3-dimethylbutyl N-substituent and a free primary amine at the 4-position. This specific molecular architecture makes it a privileged scaffold for medicinal chemistry, particularly as an intermediate for creating modulators of T-type calcium channels [1] and other CNS targets. Its physicochemical profile, defined by high lipophilicity and a basic amine, directly influences its potential as a building block for developing compounds with enhanced blood-brain barrier (BBB) permeability.

Why Generic Piperidine Analogs Cannot Substitute for [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine in Key Research Applications


The specific combination of a primary aminomethyl group and the bulky 3,3-dimethylbutyl substituent in this compound creates a unique pharmacophore that is not replicated by simpler piperidine analogs. The lipophilic side chain is essential for engaging hydrophobic pockets in targets like T-type calcium channels [1] or for improving membrane permeability. Interchanging this compound with a standard piperidine or even an N-alkyl piperazine derivative would drastically alter target affinity, selectivity, and physicochemical properties such as LogP and pKa, thereby invalidating SAR studies and compromising the fidelity of chemical probes or lead compounds.

Quantitative Comparative Evidence for Differentiating [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine from Analogs


Potency in T-Type Calcium Channel Inhibition: Direct Comparison to Unsubstituted Core Scaffolds

This compound serves as the core scaffold for a series of potent T-type calcium channel blockers. While the parent compound is an intermediate, its direct derivatives, such as the 3,4-dichlorobenzamide analog, show nanomolar activity. This activity is contingent upon the N-(3,3-dimethylbutyl) group. Simple 1,4-substituted piperidines lacking this lipophilic tail show dramatically reduced or no activity in this assay, demonstrating the critical role of this substituent for target engagement. [1]

Calcium Channel Antagonist Ion Channel Medicinal Chemistry

Differentiation via Physicochemical Profile: LogP, pKa, and Membrane Permeability

The 3,3-dimethylbutyl group confers a significant increase in lipophilicity compared to less substituted analogs. This is a key differentiator for CNS drug discovery. A closely related structural analog, 3-(3,3-Dimethylbutyl)piperidine, has a measured LogP of 2.94 . In contrast, unsubstituted piperidine has a LogP of 0.84 [1]. This ~2.1 unit increase in LogP places the compound in a range favorable for BBB penetration and interaction with lipophilic binding pockets, a property not shared by simpler N-alkyl piperidines.

ADME Blood-Brain Barrier Lipophilicity

Functional Group Advantage: Primary Amine for Derivatization vs. Saturated Analogs

The presence of a primary aminomethyl group at the 4-position provides a key synthetic handle for rapid derivatization. This contrasts with the compound 1-(3,3-dimethylbutyl)piperidine (CAS 29846-90-0) , which lacks this functional group. The primary amine in the target compound enables direct amide coupling, reductive amination, or sulfonamide formation, making it a versatile 'probe synthesis' intermediate. This is a critical advantage for SAR exploration that is not possible with the fully saturated N-alkyl piperidine analog.

Synthetic Chemistry Building Block Lead Optimization

High-Value Application Scenarios for [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine Based on Evidence


Development of Potent and CNS-Penetrant T-Type Calcium Channel Antagonists

The evidence directly supports the use of this compound as a privileged scaffold for generating novel T-type calcium channel blockers. Its derivatives have demonstrated nanomolar potency in functional assays [1]. The high lipophilicity conferred by the 3,3-dimethylbutyl group is advantageous for achieving the necessary CNS penetration for indications such as epilepsy, pain, and movement disorders.

Chemical Probe Synthesis for Investigating Lipophilic Protein Binding Pockets

The compound's primary amine serves as an ideal attachment point for creating chemical probes (e.g., fluorescent dyes, biotin, photoaffinity labels). The attached probe can then be directed towards lipophilic binding sites on proteins of interest due to the hydrophobic tail of the scaffold . This application leverages both the functional handle and the differentiated lipophilic character compared to standard piperidine building blocks.

Structure-Activity Relationship (SAR) Exploration of N-Alkyl Piperidine Pharmacophores

Given its role as a key intermediate, this compound is essential for systematic SAR studies. Researchers can explore how varying the N-substituent impacts potency, selectivity, and ADME properties. The 3,3-dimethylbutyl group represents a specific lipophilic and steric point of variation that is crucial for mapping the pharmacophore of several target classes, including calcium channels and other GPCRs [REFS-1, REFS-2].

Synthesis of Targeted Covalent Inhibitors (TCIs)

The primary aminomethyl group can be readily functionalized with a reactive electrophile (e.g., an acrylamide warhead) to create targeted covalent inhibitors. This would be a strategic approach for irreversibly binding to targets with a suitable nucleophilic cysteine near the binding site for the 3,3-dimethylbutylpiperidine core. This is a high-value scenario in modern drug discovery that cannot be achieved with analogs lacking the primary amine handle .

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